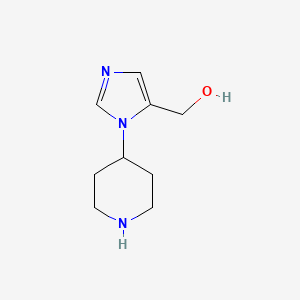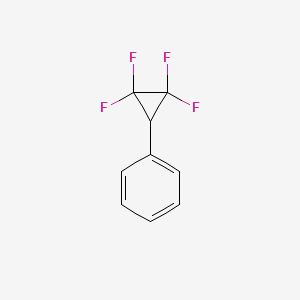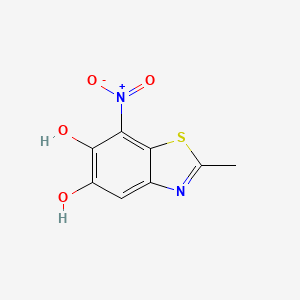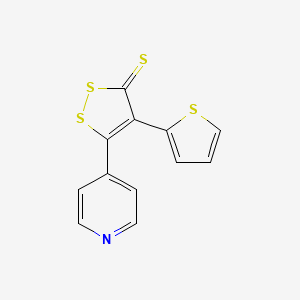![molecular formula C16H18N2O4S B12629101 3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide CAS No. 919997-03-8](/img/structure/B12629101.png)
3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide is a chemical compound with the molecular formula C₁₆H₁₈N₂O₄S This compound is characterized by the presence of a biphenyl group, a sulfamoyl group, and a hydroxypropanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the biphenyl derivative with a suitable sulfonamide reagent under basic conditions.
Formation of the Hydroxypropanamide Group: The final step involves the reaction of the sulfamoyl-biphenyl intermediate with a hydroxypropanamide derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-{[([1,1’-Biphenyl]-4-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 4-position.
3-{[([1,1’-Biphenyl]-2-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 2-position.
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-methylpropanamide: Similar structure with a methyl group instead of a hydroxy group.
Uniqueness
The uniqueness of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
919997-03-8 |
|---|---|
分子式 |
C16H18N2O4S |
分子量 |
334.4 g/mol |
IUPAC名 |
N-hydroxy-3-[(3-phenylphenyl)methylsulfamoyl]propanamide |
InChI |
InChI=1S/C16H18N2O4S/c19-16(18-20)9-10-23(21,22)17-12-13-5-4-8-15(11-13)14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
InChIキー |
BBINTMKDMXMLLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)



![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)

![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)

![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)
